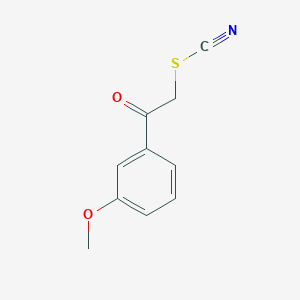
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is an organic compound that features a pyridine ring substituted with a bromo-hydroxyethyl group, a methoxy group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile typically involves multiple steps, starting from readily available precursorsThe methoxy group can be introduced via methylation, and the carbonitrile group is typically added through a cyanation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficiency and scalability .
化学反応の分析
Types of Reactions
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions .
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives .
科学的研究の応用
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and dyes.
作用機序
The mechanism of action of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The bromo-hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carbonitrile groups can modulate the compound’s electronic properties. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
2-Bromo-1-phenylethanol: Similar in having a bromo-hydroxyethyl group but differs in the aromatic ring structure.
2,4-Dibromo-6-(2-bromo-1-hydroxyethyl)phenol: Contains multiple bromine atoms and a phenol group, making it more reactive.
Bromophenols: A class of compounds with bromine and hydroxyl groups attached to a benzene ring.
Uniqueness
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is unique due to its combination of functional groups on a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
特性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
6-(2-bromo-1-hydroxyethyl)-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-9-2-7(8(13)3-10)12-5-6(9)4-11/h2,5,8,13H,3H2,1H3 |
InChIキー |
UVKSKLHOFGQRNM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC=C1C#N)C(CBr)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B8498413.png)

![[2-(2-ethyl-2H-tetrazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8498429.png)

![2-cyclopropyl-1H-thieno[3,4-d]imidazole](/img/structure/B8498442.png)
![N-(2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea](/img/structure/B8498450.png)




![Ethyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B8498487.png)


![2-[(3,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8498534.png)
